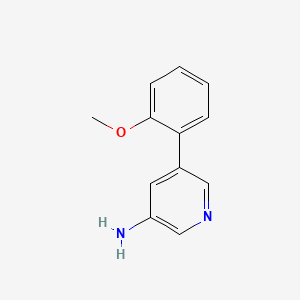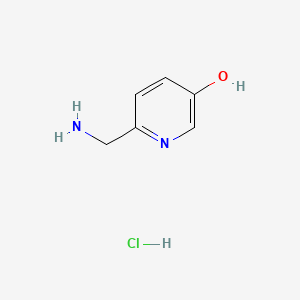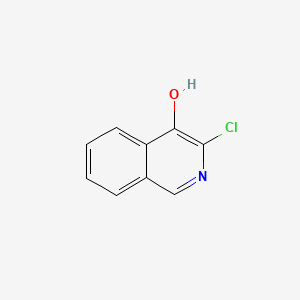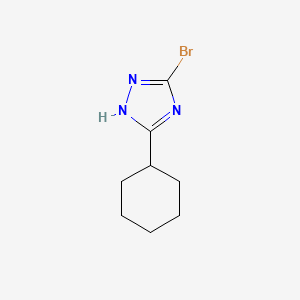
1,1-DIMETHYLHYDRAZINE-D8 DCL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,1-Dimethylhydrazine, often referred to as unsymmetrical dimethylhydrazine (UDMH), is a member of the hydrazine family . It is a highly toxic compound used in rocket fuels . The compound is colorless and has an odor similar to ammonia or fish .
Synthesis Analysis
The synthesis of UDMH was first reported by Australian chemist Henry H. Hatt in 1936 . He treated dimethylamine with nitric acid to produce the N-nitroso derivative, which was then reduced with zinc to form UDMH, isolated as the salt . Another method involves treating acetylhydrazine with formaldehyde and hydrogen to form a dimethyl derivative, which is then hydrolyzed to produce UDMH .Molecular Structure Analysis
The molecular formula of 1,1-dimethylhydrazine is C2H8N2 . The molecular weight is 60.0983 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The reactions of 1,1-dimethylhydrazine with 2,3,5-triphenyl-2H-tetrazolium and 2,5-diphenyl-3-(4-nitrophenyl)-2H-tetrazolium chlorides have been studied to develop new chromogenic indicators for the detection of 1,1-dimethylhydrazine .Physical And Chemical Properties Analysis
1,1-Dimethylhydrazine is a colorless liquid with an ammonia- or fish-like odor . It has a boiling point of 147°F and a freezing point of -72°F . The vapor pressure is 103 mmHg and the specific gravity is 0.79 .Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of 1,1-DIMETHYLHYDRAZINE-D8 DCL involves the conversion of starting materials into the final product through a series of chemical reactions.", "Starting Materials": [ "Dimethylhydrazine-D8", "Deuterium oxide", "Hydrochloric acid", "Sodium nitrite", "Sodium chloride", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve dimethylhydrazine-D8 in deuterium oxide", "Step 2: Add hydrochloric acid to the solution and mix thoroughly", "Step 3: Slowly add sodium nitrite to the solution while stirring continuously", "Step 4: Maintain the temperature of the solution at 0-5°C", "Step 5: After the addition of sodium nitrite, maintain the temperature for 10-15 minutes", "Step 6: Add sodium chloride to the solution and stir for 5 minutes", "Step 7: Add sodium hydroxide to the solution to adjust the pH to 9-10", "Step 8: Extract the solution with an organic solvent", "Step 9: Dry the organic layer over anhydrous sodium sulfate", "Step 10: Evaporate the solvent under reduced pressure to obtain 1,1-DIMETHYLHYDRAZINE-D8 DCL" ] } | |
CAS RN |
1219802-85-3 |
Molecular Formula |
C2H9ClN2 |
Molecular Weight |
105.613 |
InChI |
InChI=1S/C2H8N2.ClH/c1-4(2)3;/h3H2,1-2H3;1H/i1D3,2D3;/hD3 |
InChI Key |
VFQADAFGYKTPSH-RAJXCQGESA-N |
SMILES |
CN(C)N.Cl |
synonyms |
1,1-DIMETHYLHYDRAZINE-D8 DCL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile](/img/structure/B595333.png)
![tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B595334.png)





![1,6-Diazabicyclo[3.2.1]octan-7-one](/img/structure/B595343.png)
![2-[2-Fluoro-4-(4-methylpiperazino)phenyl]-1,3-dioxolane](/img/structure/B595345.png)
![Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B595346.png)


![(9H-Fluoren-9-yl)methyl {[(1R,2S)-2-hydroxycyclohexyl]methyl}carbamate](/img/structure/B595352.png)
